molecular formula C22H22O10 B1296466 4,4'-Dimethoxy-2,2'5,5'-tetraacetoxybiphenyl CAS No. 7461-72-5

4,4'-Dimethoxy-2,2'5,5'-tetraacetoxybiphenyl

Cat. No.: B1296466
CAS No.: 7461-72-5
M. Wt: 446.4 g/mol
InChI Key: QBGAHSSWDUWJMX-UHFFFAOYSA-N
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Scientific Research Applications

4,4’-Dimethoxy-2,2’5,5’-tetraacetoxybiphenyl is widely used in various fields of scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.

    Industry: Utilized in the development of advanced materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dimethoxy-2,2’5,5’-tetraacetoxybiphenyl typically involves the acetylation of 4,4’-dimethoxybiphenyl. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually include heating the mixture to a temperature range of 50-70°C for several hours to ensure complete acetylation .

Industrial Production Methods

In an industrial setting, the production of 4,4’-Dimethoxy-2,2’5,5’-tetraacetoxybiphenyl follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4,4’-Dimethoxy-2,2’5,5’-tetraacetoxybiphenyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4,4’-Dimethoxy-2,2’5,5’-tetraacetoxybiphenyl involves its interaction with specific molecular targets, such as enzymes and receptors. The acetoxy groups can undergo hydrolysis to form hydroxyl groups, which can then participate in hydrogen bonding and other interactions with biological molecules. This compound can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Dimethoxy-2,2’-dihydroxybiphenyl
  • 4,4’-Dimethoxy-2,2’5,5’-tetrahydroxybiphenyl
  • 4,4’-Dimethoxy-2,2’5,5’-tetrafluorobiphenyl

Uniqueness

4,4’-Dimethoxy-2,2’5,5’-tetraacetoxybiphenyl is unique due to its combination of methoxy and acetoxy groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

[4-acetyloxy-2-(2,5-diacetyloxy-4-methoxyphenyl)-5-methoxyphenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O10/c1-11(23)29-17-9-19(27-5)21(31-13(3)25)7-15(17)16-8-22(32-14(4)26)20(28-6)10-18(16)30-12(2)24/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGAHSSWDUWJMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1C2=CC(=C(C=C2OC(=O)C)OC)OC(=O)C)OC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20323349
Record name 4,4'-Dimethoxy[1,1'-biphenyl]-2,2',5,5'-tetrayl tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20323349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7461-72-5
Record name NSC403630
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403630
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-Dimethoxy[1,1'-biphenyl]-2,2',5,5'-tetrayl tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20323349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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